molecular formula C19H18N4O2 B5559910 Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B5559910
M. Wt: 334.4 g/mol
InChI Key: MNQKGLPEQOYAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (CAS: 727405-62-1) is a pyrimido-benzimidazole derivative with the molecular formula C₁₉H₁₈N₄O₂ and a molecular weight of 334.38 g/mol . The compound features a fused bicyclic core structure with a 4-pyridinyl substituent at position 4 and an ethyl carboxylate group at position 2. Its IUPAC name reflects this complex architecture, and it is cited under multiple synonyms in chemical databases, including ethyl 2-methyl-4-(4-pyridyl)-1,4,5-trihydropyrimidino[1,2-a]benzimidazole-3-carboxylate .

Properties

IUPAC Name

ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-25-18(24)16-12(2)21-19-22-14-6-4-5-7-15(14)23(19)17(16)13-8-10-20-11-9-13/h4-11,17H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQKGLPEQOYAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimidine with benzimidazole derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .

Scientific Research Applications

Structural Characteristics

The compound features a fused heterocyclic structure comprising:

  • Pyrimidine
  • Benzimidazole
  • Pyridine moiety

These structural elements contribute to its diverse biological activities, making it a candidate for further research and application in pharmacology.

Biological Activities

Research indicates that compounds within the pyrimido[1,2-a]benzimidazole class exhibit a range of biological activities. Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is particularly noted for:

  • Antimicrobial Activity : Similar compounds have shown significant inhibitory effects against various bacterial strains. For instance, derivatives of pyrimidine and benzimidazole have demonstrated minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L1^{-1} against bacteria, suggesting potential use as antimicrobial agents .
  • Anticancer Properties : The compound's structural features may enhance its interaction with biological targets involved in cancer progression. Preliminary studies indicate that derivatives may exhibit cytotoxic effects against cancer cell lines .
  • Antioxidant Effects : Compounds with similar frameworks have been evaluated for their ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions .

Table: Summary of Biological Activities and Applications

Application AreaFindingsReferences
AntimicrobialSignificant activity against bacterial strains with MIC values < 20 μmol L1^{-1}
AnticancerCytotoxic effects observed in various cancer cell lines
AntioxidantAbility to scavenge free radicals noted in preliminary studies

Notable Research Insights

  • A study published in Molecules highlighted the antimicrobial properties of related compounds, suggesting that modifications in the structure could enhance efficacy against resistant bacterial strains .
  • Research in Frontiers in Pharmacology detailed the synthesis of benzimidazole derivatives with potent anticancer activity, providing a framework for exploring ethyl 2-methyl-4-pyridin-4-yl derivatives as potential therapeutic agents .
  • The investigation into antioxidant activities revealed that similar compounds possess the ability to mitigate oxidative stress, which is crucial for protecting cellular integrity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[1,2-a]benzimidazole derivatives are a versatile class of heterocyclic compounds with variations in substituents influencing their physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Key Analogous Compounds and Their Properties
Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) CAS Number Synthesis Method Key Features/Applications
4-Pyridinyl (Target) C₁₉H₁₈N₄O₂ 334.38 727405-62-1 Not explicitly detailed Core structure for further functionalization
2-Nitrophenyl C₁₉H₁₇N₅O₄* ~379.38 (calculated) Not reported Ultrasound-assisted one-pot synthesis (ethanol, NH₄OAc catalyst) Enhanced electron-withdrawing effects; potential for nitro-group reduction
Phenyl C₂₁H₁₈N₂O₂ 330.38 Not reported Tandem annulation reaction High crystallinity; single-crystal X-ray structure resolved (R factor = 0.036)
Furan-2-yl C₁₉H₁₉N₃O₃ 337.37 932191-62-3 Unspecified A2B adenosine receptor antagonist (biological activity noted)
4-Oxo C₁₄H₁₃N₃O₃* 295.28 (calculated) 122229-24-7 Discontinued product Simpler scaffold; limited commercial availability

*Note: Calculated molecular formulas/weights are inferred from substituent modifications where explicit data was unavailable.

Structural and Crystallographic Insights

  • Phenyl Analog : Single-crystal X-ray diffraction (performed using SHELXL ) revealed a planar benzimidazole core with a dihedral angle of 5.2° between the pyrimidine and benzimidazole rings. The ethyl carboxylate group adopts a conformation perpendicular to the fused ring system .

Biological Activity

Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridine ring fused with a benzimidazole moiety. This unique arrangement contributes to its diverse biological activities. Its molecular formula is C₁₅H₁₈N₄O₂, and it is classified within the broader category of pyrimidine derivatives.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity.
  • Cell Signaling Pathways : It may influence cell signaling pathways involved in inflammation and cancer cell proliferation.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. A study reported an IC₅₀ value of 25.72 ± 3.95 μM against MCF cell lines, indicating its effectiveness in inducing apoptosis in cancer cells .
Cell LineIC₅₀ (μM)Effect
MCF Cells25.72 ± 3.95Induces apoptosis
U87 Glioblastoma45.2 ± 13.0Cytotoxicity observed

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • COX Inhibition : Preliminary results indicated that derivatives of this compound suppress COX-1 and COX-2 enzyme activity, leading to a reduction in prostaglandin E₂ production. This suggests potential utility as an anti-inflammatory agent .
CompoundCOX Inhibition (%)Remarks
Ethyl Derivative70%Significant inhibition

Study on Antimicrobial Activity

A recent investigation evaluated the antimicrobial properties of Ethyl 2-methyl-4-pyridin-4-yl derivatives against several bacterial strains:

  • Tested Strains : Escherichia coli, Staphylococcus aureus
  • Results : The compound exhibited notable antibacterial activity at concentrations as low as 0.5 mg/mL, outperforming standard antibiotics like streptomycin .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationships of this compound has revealed that modifications to the pyridine and benzimidazole rings can enhance biological efficacy:

  • Substituent Variations : Different substituents on the pyridine ring were shown to affect both potency and selectivity towards specific biological targets.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step pathway starting with 2-aminobenzimidazole and pyridinyl-substituted carbonyl derivatives. Key steps include:

  • Condensation : Formation of the pyrimido[1,2-a]benzimidazole core via cyclocondensation under reflux with catalysts like acetic acid or p-toluenesulfonic acid.
  • Esterification : Introduction of the ethyl carboxylate group using ethyl chloroformate or ethanol under basic conditions.
  • Optimization : Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) improves reaction efficiency and yield (up to 70–85%) compared to conventional heating .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What spectroscopic and computational methods are recommended for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 334.379) .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 113 K) resolves bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (pyridinyl vs. benzimidazole planes: 3.65–3.68°) .
  • DFT Calculations : Optimize geometry and predict electronic properties (HOMO-LUMO gaps: ~4.5 eV) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across structural analogs?

Discrepancies often arise from substituent effects:

  • Substituent Analysis : Compare analogs with varying groups (e.g., 4-pyridinyl vs. 3-nitrophenyl) using binding assays (Table 1).
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to evaluate interactions with targets like DNA topoisomerase II (binding energy: −9.2 kcal/mol) .
  • Data Normalization : Control for lipophilicity (logP: 2.8–3.5) and solubility (PBS: 12–18 µg/mL) to isolate structure-activity relationships .

Table 1 : Biological Activity of Structural Analogs

SubstituentIC50_{50} (µM)Target Protein
4-Pyridinyl (Title)1.2 ± 0.3DNA Topoisomerase II
3-Nitrophenyl5.8 ± 1.1VEGFR2
2-Thienyl0.9 ± 0.2Cyclooxygenase-2 (COX-2)

Q. What strategies are effective for refining crystallographic data with SHELX software?

  • Initial Parameters : Use SHELXT for fast structure solution (Rint_{int} < 0.04) .
  • Hydrogen Placement : Assign riding hydrogen atoms (C–H: 0.93–0.97 Å) and refine isotropic displacement parameters (Uiso_{iso} = 1.2–1.5 Ueq_{eq}) .
  • Validation : Check for π-π interactions (interplanar distance: 3.26–3.28 Å) and hydrogen bonds (C–H⋯O/N: 2.6–3.0 Å) using PLATON .
  • Final Refinement : Achieve R1_1 < 0.05 and wR2_2 < 0.12 with anisotropic displacement parameters for non-H atoms .

Q. How can researchers design derivatives to enhance target selectivity?

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO2_2) to improve DNA intercalation or electron-donating groups (e.g., -OCH3_3) for kinase inhibition .
  • Pharmacophore Modeling : Identify critical motifs (e.g., pyridinyl ring for π-π stacking) using Schrödinger Phase .
  • ADMET Prediction : Optimize bioavailability (TPSA: 80–90 Å2^2) and reduce hepatotoxicity (CYP3A4 inhibition: IC50_{50} > 50 µM) .

Methodological Challenges

Q. How to address low reproducibility in synthetic yields?

  • Parameter Control : Standardize reaction temperature (±2°C), solvent purity (HPLC-grade), and catalyst loading (±5 mol%) .
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted 2-aminobenzimidazole) and adjust stoichiometry .

Q. What experimental approaches validate hypothesized protein-compound interactions?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}: 1–5 × 104^4 M1^{-1}s1^{-1}; koff_{off}: 0.01–0.1 s1^{-1}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH: −10 to −20 kcal/mol) for DNA-binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.